3-Amino-2-(2,3-difluorophenoxy)propanoicacidhydrochloride
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Overview
Description
3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group, a difluorophenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride typically involves the reaction of 2,3-difluorophenol with an appropriate amino acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and difluorophenoxy moiety may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride
- 3-amino-2-fluoro-propanoic acid hydrochloride
Uniqueness
3-amino-2-(2,3-difluorophenoxy)propanoic acid hydrochloride is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H10ClF2NO3 |
---|---|
Molecular Weight |
253.63 g/mol |
IUPAC Name |
3-amino-2-(2,3-difluorophenoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-5-2-1-3-6(8(5)11)15-7(4-12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
InChI Key |
NQRXXBIAWTZFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(CN)C(=O)O.Cl |
Origin of Product |
United States |
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